

Spectral Data Analysis of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)-2-methyloxirane

Cat. No.: B3268881

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **2-(Bromomethyl)-2-methyloxirane** (C_4H_7BrO), a substituted oxirane of interest in synthetic chemistry and drug discovery. Due to a lack of publicly available experimental spectra for this specific compound, this document presents a predictive analysis based on data from structurally similar compounds, including (bromomethyl)oxirane and methyloxirane. The information herein is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Bromomethyl)-2-methyloxirane**. These predictions are derived from established principles of spectroscopy and by analogy to related molecules.

Table 1: Predicted 1H NMR Spectral Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃	~1.4 - 1.6	Singlet (s)	N/A
-CH ₂ - (oxirane ring)	~2.6 - 2.9	Doublet of Doublets (dd)	Geminal and Vicinal Coupling
-CH ₂ Br	~3.3 - 3.6	Singlet (s) or AB quartet	N/A or Geminal Coupling

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom	Chemical Shift (δ , ppm)
-CH ₃	~15 - 25
Quaternary Carbon (C-2)	~55 - 65
-CH ₂ - (oxirane ring, C-3)	~45 - 55
-CH ₂ Br	~30 - 40

Table 3: Predicted IR Spectral Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkyl)	2900 - 3000	Medium-Strong
C-O-C stretch (oxirane ring)	1250 - 1280 (asymmetric), 820-950 (symmetric)	Strong
C-Br stretch	500 - 600	Medium-Strong

Table 4: Predicted Mass Spectrometry Data

Ion	m/z	Notes
$[M]^+$	150/152	Molecular ion peak with characteristic isotopic pattern for bromine ($^{19}\text{Br}/^{81}\text{Br} \approx 1:1$).
$[M-\text{CH}_3]^+$	135/137	Loss of a methyl group.
$[M-\text{CH}_2\text{Br}]^+$	57	Loss of the bromomethyl group.
$[\text{CH}_2\text{Br}]^+$	93/95	Bromomethyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a liquid organic compound such as **2-(Bromomethyl)-2-methyloxirane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(Bromomethyl)-2-methyloxirane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the FID similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of **2-(Bromomethyl)-2-methyloxirane** between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) interface (GC-MS).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for small, relatively stable organic molecules and typically provides detailed fragmentation patterns.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Visualization of Molecular Structure and Key Spectral Features

The following diagram illustrates the chemical structure of **2-(Bromomethyl)-2-methyloxirane** and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Caption: Predicted NMR correlations for **2-(Bromomethyl)-2-methyloxirane**.

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